1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a benzyl group, a morpholinosulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzyl and morpholinosulfonyl groups via substitution reactions. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzyl and morpholinosulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyl and morpholinosulfonyl groups can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-5-carboxylic acid
- 1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxamide
Uniqueness
1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of the morpholinosulfonyl group, in particular, can enhance the compound’s solubility and reactivity, making it a valuable scaffold for further chemical modifications.
Properties
IUPAC Name |
1-benzyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-15(20)13-11-17(10-12-4-2-1-3-5-12)16-14(13)24(21,22)18-6-8-23-9-7-18/h1-5,11H,6-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEWUBIWBCZJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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